

A Comparative Benchmarking Guide to 1,3,5-Cyclohexanetriol and Other Cyclic Triols

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Compound of Interest

Compound Name: **1,3,5-Cyclohexanetriol**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of **1,3,5-cyclohexanetriol** against other cyclic triol isomers, specifically 1,2,3-cyclohexanetriol and 1,2,4-cyclohexanetriol. While direct comparative experimental data on the biological performance of these specific isomers is limited in publicly available literature, this document compiles their known physicochemical properties to offer a basis for comparison. Furthermore, it outlines standardized experimental protocols that can be employed to systematically evaluate and compare their biological activities.

Cyclic triols, as a class of polyols, are of growing interest in medicinal chemistry and drug development due to their structural similarity to naturally occurring cyclitols like inositol, which are key players in cellular signaling.^[1] The spatial arrangement of the hydroxyl groups on the cyclohexane ring can significantly influence the molecule's polarity, solubility, and ability to interact with biological targets such as enzymes and receptors.

Comparative Physicochemical Data of Cyclohexanetriol Isomers

The following table summarizes the key physicochemical properties of **1,3,5-cyclohexanetriol** and its isomers. These properties are crucial in determining the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.

Property	1,3,5-Cyclohexanetriol	1,2,3-Cyclohexanetriol	1,2,4-Cyclohexanetriol
Molecular Formula	C ₆ H ₁₂ O ₃ [1] [2]	C ₆ H ₁₂ O ₃ [3] [4]	C ₆ H ₁₂ O ₃ [5] [6]
Molecular Weight	132.16 g/mol [1] [2]	132.16 g/mol [3] [4]	132.16 g/mol [5] [6]
Melting Point	245 °C [1]	67-69 °C (340.15 K) [3] [4]	Not available
Boiling Point (Predicted)	302.1 ± 42.0 °C [1]	350.28 °C (623.43 K) [3]	Not available
Density (Predicted)	1.356 ± 0.06 g/cm ³ [1]	Not available	Not available
Water Solubility	Soluble [1] [7]	Log10 of Water solubility in mol/l: -0.35 [3]	Not available
LogP (Octanol/Water Partition Coefficient)	Not available	-0.747 [3]	-0.8 [5]

Experimental Protocols for Comparative Analysis

To facilitate a direct comparison of the biological activities of these cyclic triols, the following detailed experimental protocols for key assays are provided.

Kinase Inhibition Assay

This biochemical assay is designed to determine the direct inhibitory effect of the cyclic triol isomers on a specific protein kinase.

Principle:

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A lower luminescence signal corresponds to a higher level of kinase inhibition.

Materials:

- Target protein kinase
- Kinase-specific substrate
- Cyclohexanetriol isomers (dissolved in a suitable solvent, e.g., DMSO)
- ATP
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well plates
- Plate reader with luminescence detection capabilities

Procedure:

- Reagent Preparation:
 - Prepare a 2X solution of the target kinase and its substrate in the kinase reaction buffer.
 - Perform serial dilutions of each cyclohexanetriol isomer in the same buffer to create 2X compound solutions. A typical concentration range to start with is 0.1 nM to 100 μ M.
 - Prepare a 2X ATP solution. The final concentration should be at or near the K_m for the specific kinase.
- Kinase Reaction:
 - In a 384-well plate, add 5 μ L of each 2X cyclohexanetriol solution. Include controls for 0% inhibition (vehicle only) and 100% inhibition (a known potent inhibitor).
 - Add 5 μ L of the 2X kinase/substrate solution to each well.
 - Initiate the reaction by adding 10 μ L of the 2X ATP solution.
 - Incubate the plate at room temperature for 1-2 hours.
- ADP Detection:

- Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate for 40 minutes at room temperature.
- Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
- Incubate for 30-60 minutes at room temperature.

- Data Analysis:
 - Measure the luminescence using a plate reader.
 - Calculate the percentage of inhibition for each concentration of the cyclic triols.
 - Determine the IC₅₀ value (the concentration that causes 50% inhibition) for each isomer by plotting the percentage of inhibition against the log of the inhibitor concentration.

Cell Viability Assay

This cell-based assay is used to assess the effect of the cyclic triol isomers on the viability and proliferation of a specific cell line.

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

- Cancer cell line of interest
- Cell culture medium and supplements
- Cyclohexanetriol isomers (dissolved in a suitable solvent, e.g., DMSO)

- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates
- Microplate reader with absorbance measurement capabilities

Procedure:

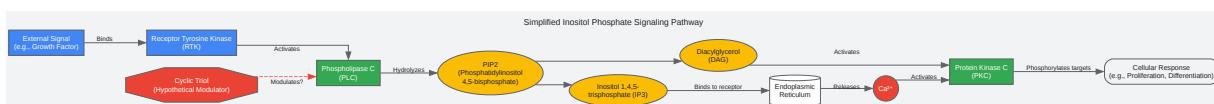
- Cell Seeding:
 - Culture the desired cell line to approximately 80% confluence.
 - Trypsinize and resuspend the cells in fresh medium.
 - Seed the cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
- Compound Treatment:
 - Prepare serial dilutions of each cyclohexanetriol isomer in the cell culture medium.
 - Remove the old medium from the wells and add the medium containing the different concentrations of the cyclic triols. Include a vehicle control.
 - Incubate the plate for 24, 48, or 72 hours.
- MTT Addition and Solubilization:
 - After the incubation period, add 10 µL of MTT solution to each well.
 - Incubate for 2-4 hours at 37°C.
 - Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
- Data Analysis:

- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC₅₀ value for each isomer.

Potential Signaling Pathway Involvement

Given the structural similarity of cyclohexanetriols to inositol, a key class of cyclitols, it is plausible that they may interact with or modulate cellular signaling pathways in which inositol play a crucial role. The inositol phosphate signaling pathway is a fundamental cascade involved in numerous cellular processes, including cell growth, differentiation, and apoptosis.^{[8][9]}

The diagram below illustrates a simplified version of the inositol phosphate signaling pathway, which could serve as a hypothetical framework for investigating the mechanism of action of cyclic triols.



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Caption: Simplified Inositol Phosphate Signaling Pathway.

This guide serves as a foundational resource for researchers interested in the comparative analysis of **1,3,5-cyclohexanetriol** and other cyclic triols. The provided data and experimental frameworks are intended to facilitate further investigation into the therapeutic potential of this promising class of molecules.

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